molecular formula C28H33N5O3 B2934319 2-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine CAS No. 1215411-74-7

2-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine

Cat. No.: B2934319
CAS No.: 1215411-74-7
M. Wt: 487.604
InChI Key: OIQYHLNOWBHECR-UHFFFAOYSA-N
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Description

2-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine is a useful research compound. Its molecular formula is C28H33N5O3 and its molecular weight is 487.604. The purity is usually 95%.
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Scientific Research Applications

Genotoxicity and Metabolic Activation Studies

One study focused on the genotoxicity of a potent and selective 5-HT2C agonist, which exhibits properties akin to the interest compound, specifically examining its dose-dependent inhibition of food intake and potential for obesity treatment. This research underscores the importance of understanding the genotoxic potential and metabolic activation pathways of compounds with similar structures, which is crucial for the development of safe pharmaceutical agents (Kalgutkar et al., 2007).

Antibacterial Activity

Another study synthesized novel triazole analogues of piperazine, exploring their antibacterial activity against human pathogenic bacteria. This highlights the potential of such compounds in addressing antibiotic resistance and developing new antibacterial agents (Nagaraj et al., 2018).

Tubulin Polymerization Inhibition

Further research into N-heterocyclic phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine revealed their potency as inhibitors of tubulin polymerization, indicating a promising route for cancer therapy by disrupting cell division (Prinz et al., 2017).

Anticonvulsant Activity

The development of new kojic acid derivatives, including substituted piperazine derivatives, for potential anticonvulsant applications, demonstrates the ongoing search for more effective treatments for epilepsy and other seizure disorders (Aytemir et al., 2010).

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O3/c1-21-11-15-32(16-12-21)26-27(30-14-13-29-26)36-25-7-3-22(4-8-25)28(34)33-19-17-31(18-20-33)23-5-9-24(35-2)10-6-23/h3-10,13-14,21H,11-12,15-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQYHLNOWBHECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.